Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin is a chemical compound with the molecular formula CHNO and a unique structure that integrates elements of terazosin, a medication primarily used for treating hypertension and benign prostatic hyperplasia. This compound is classified under the category of pharmaceutical agents, particularly those that interact with adrenergic receptors.
Information about Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin can be found in various chemical databases, including PubChem, which lists the compound under the Compound Identifier (CID) 72941989. Other sources include the Global Substance Registration System and BenchChem, which provide additional classification and structural information about this compound .
Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin falls within the following classifications:
The synthesis of Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin involves several steps typical of organic synthesis in medicinal chemistry. While specific synthetic routes for this exact compound may not be widely published, similar compounds can provide insights into potential methods.
The synthesis requires careful control of reaction conditions (temperature, solvent, catalysts) to ensure yield and selectivity towards the desired compound.
The molecular structure of Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin features a complex arrangement that includes:
The three-dimensional conformation plays a crucial role in its biological activity.
Key structural data includes:
Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin may undergo several chemical reactions, including:
Understanding these reactions is essential for predicting its stability and reactivity under physiological conditions.
Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin likely exerts its pharmacological effects through interaction with alpha-adrenergic receptors. The mechanism can be summarized as follows:
Studies on similar compounds suggest that receptor affinity and selectivity are critical for their therapeutic efficacy.
Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin exhibits:
Key chemical properties include:
Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin has potential applications in:
Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin (DHMT, C₂₀H₂₇N₅O₄) is a structurally modified derivative of the alpha-1 adrenergic antagonist terazosin. Its defining feature is the replacement of the standard furan ring with a 5-methyltetrahydrofuran-2-yl moiety, conferring distinct stereochemical and electronic properties. This modification enhances molecular complexity through the introduction of a chiral center at the C-5 position of the tetrahydrofuran ring, as evidenced by the stereodescriptor (2RS,5S) in its IUPAC nomenclature [2]. The tetrahydrofuran group contributes to increased lipophilicity (predicted XLogP3: 1.8) compared to parent terazosin, potentially influencing membrane permeability and target engagement [4]. Functionally, DHMT represents a strategic effort to leverage heterocyclic bioisosteres—specifically, saturated furan derivatives—to optimize pharmacokinetic profiles while retaining pharmacophore integrity (the 4-amino-6,7-dimethoxyquinazoline core and piperazinyl carbonyl linkage) [4].
The development of DHMT aligns with broader trends in refining cardiovascular and urologic therapeutics. Terazosin, first approved in the 1980s, belongs to the quinazoline class of alpha-blockers used for hypertension and benign prostatic hyperplasia (BPH). Structural derivatization initially focused on altering piperazine substituents or quinazoline ring modifications to enhance selectivity or metabolic stability. The integration of tetrahydrofuran-derived chains reflects a shift toward utilizing renewable biomass intermediates (e.g., furfural or 5-hydroxymethylfurfural from lignocellulose) as synthetic precursors [3]. This approach mergers medicinal chemistry with sustainable "green chemistry" principles, positioning DHMT within a growing class of bio-based pharmaceutical intermediates [3] [5].
Current research on DHMT centers on three objectives:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9